molecular formula C21H18FN3O3S2 B2452724 5-ethyl-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)thiophene-2-sulfonamide CAS No. 1105208-43-2

5-ethyl-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)thiophene-2-sulfonamide

Cat. No. B2452724
CAS RN: 1105208-43-2
M. Wt: 443.51
InChI Key: ZSQOAALNMQIKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C21H18FN3O3S2 and its molecular weight is 443.51. The purity is usually 95%.
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Scientific Research Applications

Cancer Research and Therapeutic Applications

  • Potent Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases : A derivative synthesized using the S-arylation method demonstrated potent cytotoxic activity against human cervical cancer (HeLa), lung adenocarcinoma (A549), and triple-negative breast cancer (MDA-MB-231) cell lines, with IC50 values in the low micromolar range. This compound also showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).

Antimicrobial Research

  • Novel Sulfonamide Derivatives for Anticancer Activity : Sulfonamide derivatives were synthesized and screened for their anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Compound 17 showed potent activity against breast cancer cell lines with an IC50 value of 66.6 μM (Ghorab et al., 2015).

Herbicidal and Agricultural Applications

  • Herbicidal Activities of Novel Triazolinone Derivatives : Research on triazolinone derivatives for Protox inhibitors indicated that one compound showed promising herbicidal activity comparable to sulfentrazone, highlighting its potential as a postemergent herbicide for the control of broadleaf weeds in rice fields (Luo et al., 2008).

Enzyme Inhibition for Therapeutic Applications

  • Selective Inhibition of Carbonic Anhydrase for Cerebrovasodilation : A derivative exhibited significant anticonvulsant activities and was identified as a selective inhibitor for carbonic anhydrase, showing potential in cerebrovasodilation without an unacceptable level of diuresis (Barnish et al., 1981).

properties

IUPAC Name

5-ethyl-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S2/c1-3-17-9-11-20(29-17)30(27,28)24-15-6-10-19-18(12-15)21(26)25(13(2)23-19)16-7-4-14(22)5-8-16/h4-12,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQOAALNMQIKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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